molecular formula C18H19N3O5S B2482344 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide CAS No. 899975-95-2

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B2482344
CAS No.: 899975-95-2
M. Wt: 389.43
InChI Key: ZJWKFPFHXUCPLP-UHFFFAOYSA-N
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Description

Based on the analysis of structurally related compounds, N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Compounds featuring the 1,1-dioxo-1lambda6,2-thiazinane (sulfone) moiety have been investigated for their diverse biological activities . The molecular architecture, which combines a benzamide core with a sulfone-containing thiazinane ring, suggests potential as a key intermediate or scaffold for the development of enzyme inhibitors . Researchers can utilize this compound to probe biological pathways, particularly those involving proteins that interact with similar heterocyclic structures . Its specific structural features make it a valuable candidate for structure-activity relationship (SAR) studies in various therapeutic areas, including metabolic and inflammatory diseases . Further investigation is required to fully elucidate its specific molecular targets and mechanism of action. This product is intended for laboratory research purposes.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13-16(5-4-6-17(13)21(23)24)18(22)19-14-7-9-15(10-8-14)20-11-2-3-12-27(20,25)26/h4-10H,2-3,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWKFPFHXUCPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common approach is the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 2-methyl-3-nitrobenzoyl chloride under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and helps in the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents on Benzamide Molecular Weight (g/mol) Key Functional Groups CAS Number Reference
Target Compound 2-methyl, 3-nitro 389.43 Nitro, Thiazinan-dioxane 899979-86-3
N-[4-(1,1-dioxo-thiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide 4-methyl, 3-nitro 389.43 Nitro, Thiazinan-dioxane 899979-86-3
N-[4-(1,1-dioxo-thiazinan-2-yl)phenyl]naphthalene-2-carboxamide Naphthalene-2-carboxamide 380.46 Naphthyl, Thiazinan-dioxane 941894-26-4

Key Observations :

  • Positional Isomerism: The target compound’s 2-methyl-3-nitro substitution contrasts with the 4-methyl-3-nitro analog (Table 1).
  • Aromatic System : Replacing the benzamide with a naphthalene carboxamide (CAS: 941894-26-4) increases hydrophobicity (molecular weight: 380.46 g/mol) but eliminates the nitro group, reducing electrophilicity .

Discussion :

  • highlights that yields for N-alkyl benzamides decrease with bulkier substituents (e.g., N-cyclohexyl-3-methyl-2-carboxamide: 8.0% yield). The target compound’s synthesis likely faces similar challenges due to the steric bulk of the thiazinan-phenyl group .
  • The naphthalene analog (CAS: 941894-26-4) requires azide substitution, a reaction sensitive to stoichiometry and temperature, as seen in .

Spectroscopic and Crystallographic Properties

  • Nitro Group IR Signatures : The target compound’s nitro group is expected to show strong asymmetric and symmetric stretching peaks near 1520 cm⁻¹ and 1350 cm⁻¹, consistent with meta-substituted nitrobenzamides (cf. ) .
  • Crystal Packing : demonstrates that nitro and sulfone groups enhance hydrogen bonding. The target compound’s thiazinan-dioxane moiety may promote N–H⋯O interactions, similar to the S(6) ring motif observed in dihydro-pyrazole derivatives .

Biological Activity

The compound N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide is a synthetic organic molecule characterized by its complex structure, which includes a thiazinan ring and various functional groups that suggest potential biological activity. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Component Description
Thiazinan Ring A six-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity.
Phenyl Group Attached to the thiazinan moiety, enhancing potential interactions with biological targets.
Nitro Group Positioned on the benzamide structure, potentially influencing biological activity through redox reactions.
Amide Functionality Imparts stability and may facilitate interactions with enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The presence of the thiazinan ring and sulfonamide derivatives is known to enhance such properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action likely involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For example, compounds with similar nitrobenzamide structures have been tested against human lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays . The results indicated significant cytotoxic effects in 2D culture systems.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for bacterial growth or cancer cell metabolism.
  • DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to oxidative stress in target cells, leading to apoptosis.

Study 1: Antitumor Activity Evaluation

A study conducted on various synthesized derivatives of benzamide demonstrated that compounds with structural similarities to this compound showed promising results in inhibiting cell proliferation in vitro. Specifically, compounds were evaluated using both 2D and 3D cell culture methods on lung cancer cell lines. The findings indicated a higher efficacy in 2D assays compared to 3D environments, suggesting that further investigation into their mechanisms is warranted .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated that certain analogs displayed significant antibacterial activity, particularly against Staphylococcus aureus, highlighting the potential of thiazinan-containing compounds in developing new antibiotics .

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